

Introduction: The Strategic Importance of a Versatile Chiral Synthone

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Compound of Interest

| | |
|----------------|--|
| Compound Name: | <i>tert-butyl (S)-(1-hydroxypent-4-en-2-yl)carbamate</i> |
| CAS No.: | 116613-81-1 |
| Cat. No.: | B2605322 |

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In the landscape of modern drug discovery and development, the demand for enantiomerically pure compounds is paramount. The biological activity of a therapeutic agent is intrinsically linked to its three-dimensional structure, where often only one enantiomer is responsible for the desired pharmacological effect while the other may be inactive or even detrimental. This reality places immense value on chiral building blocks—enantiopure molecules that serve as foundational starting materials for the synthesis of complex, stereochemically defined active pharmaceutical ingredients (APIs).[1][2]

tert-butyl (S)-(1-hydroxypent-4-en-2-yl)carbamate (CAS No. 116613-81-1) has emerged as a particularly valuable and versatile chiral intermediate.[3][4] This bifunctional molecule, containing a Boc-protected amine, a primary alcohol, a terminal alkene, and a defined (S)-stereocenter, offers multiple strategic points for synthetic elaboration. Its utility spans from the construction of complex heterocyclic scaffolds to the precise installation of stereocenters in advanced therapeutic agents, particularly in the fields of antiviral and oncology research.[5]

This guide, intended for researchers, synthetic chemists, and drug development professionals, provides a comprehensive technical overview of this key building block. We will delve into its

structural and physicochemical properties, spectroscopic signature, stereoselective synthesis, and critical applications, grounding the discussion in established scientific principles and field-proven methodologies.

Molecular Profile and Physicochemical Properties

The precise arrangement of functional groups around the chiral center is the cornerstone of the molecule's utility in asymmetric synthesis. The tert-butoxycarbonyl (Boc) group provides robust protection for the amine, which is stable to a wide range of reaction conditions but can be removed cleanly under acidic conditions. The primary hydroxyl and terminal vinyl groups serve as versatile handles for subsequent chemical transformations.



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Caption: 2D Chemical Structure of **tert-butyl (S)-(1-hydroxypent-4-en-2-yl)carbamate**.

Table 1: Chemical Identifiers and Properties



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| InChIKey | [ABDSMVS RKFOYMR-QMMMGP OBSA-N](#) [[6] |

Table 2: Physicochemical Data (Predicted)



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| Topological Polar Surface Area | 58.56 \AA^2 [[9] |

Spectroscopic Characterization

Structural confirmation is critical for ensuring the quality and identity of a chiral building block. Proton Nuclear Magnetic Resonance (^1H NMR) spectroscopy provides a definitive fingerprint of the molecule.

^1H NMR (400 MHz, CDCl_3) Data:[11]

- δ 5.72-5.83 (m, 1H): This multiplet corresponds to the vinyl proton on C4 ($-\text{CH}=\text{CH}_2$).
- δ 5.08-5.13 (m, 2H): This multiplet represents the two terminal vinyl protons on C5 ($-\text{CH}=\text{CH}_2$).
- δ 4.74 (br, 1H): A broad signal attributed to the carbamate N-H proton.
- δ 3.57-3.67 (m, 3H): This complex multiplet contains the signals for the two diastereotopic protons on C1 ($-\text{CH}_2\text{OH}$) and the proton on the chiral center, C2 ($-\text{CH}(\text{NHBoc})-$).
- δ 2.76 (br, 1H): A broad signal corresponding to the hydroxyl proton ($-\text{OH}$).
- δ 2.21-2.32 (m, 2H): This multiplet is assigned to the two allylic protons on C3 ($-\text{CH}_2-\text{CH}=\text{CH}_2$).
- δ 1.43 (s, 9H): The characteristic sharp singlet for the nine equivalent protons of the tert-butyl group ($-\text{C}(\text{CH}_3)_3$) of the Boc protecting group.

The integration of these signals aligns perfectly with the number of protons in each environment, and the chemical shifts and splitting patterns are consistent with the assigned structure, confirming the molecular integrity.

Stereoselective Synthesis: A Methodological Overview

The synthesis of enantiopure **tert-butyl (S)-(1-hydroxypent-4-en-2-yl)carbamate** requires a strategy that establishes the (S)-stereocenter with high fidelity. One common and effective approach starts from an enantiopure precursor, such as a protected amino acid, thereby transferring the existing chirality to the final product.

One reported industrial method involves the reduction of Boc-protected (S)-2-amino-pent-4-enoic acid.^[11] The causality here is straightforward: using a chiral pool starting material circumvents the need for complex asymmetric catalysis or chiral resolution, which can be costly and less efficient at scale.

Experimental Protocol: Reduction of (S)-N-Boc-2-aminopent-4-enoic acid

This protocol is based on synthetic routes described in the patent literature for producing tert-butyl (1-hydroxypent-4-en-2-yl) carbamate.[11]

Objective: To reduce the carboxylic acid moiety of the starting material to a primary alcohol without affecting the terminal alkene or the Boc-protecting group.

Reagents & Materials:

- (S)-N-Boc-2-aminopent-4-enoic acid
- Lithium aluminum hydride (LiAlH₄) or a milder reducing agent like sodium borohydride in the presence of a Lewis acid.
- Anhydrous solvent (e.g., Tetrahydrofuran, THF)
- Quenching agent (e.g., water, Rochelle's salt solution)
- Extraction solvent (e.g., Ethyl acetate)
- Drying agent (e.g., Anhydrous sodium sulfate)



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Caption: General workflow for the synthesis via reduction.

Step-by-Step Procedure:

- Setup: A flame-dried, multi-neck round-bottom flask is equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet.
- Dissolution: The starting material, (S)-N-Boc-2-aminopent-4-enoic acid, is dissolved in anhydrous THF under a nitrogen atmosphere.
- Cooling: The solution is cooled to 0 °C in an ice-water bath.
- Reduction: A solution or slurry of the reducing agent (e.g., LiAlH₄) in THF is added dropwise to the stirred solution, maintaining the temperature below 5-10 °C. The choice of a powerful reductant like LiAlH₄ is necessary to reduce the carboxylate, which is less reactive than a ketone or aldehyde.
- Reaction Monitoring: The reaction is stirred at 0 °C and then allowed to warm to room temperature. Progress is monitored by Thin Layer Chromatography (TLC) until the starting material is fully consumed.
- Quenching: The reaction is carefully quenched by the slow, sequential addition of water, followed by an aqueous solution of sodium hydroxide and then more water (Fieser workup), or by the addition of a saturated aqueous solution of Rochelle's salt. This step is highly exothermic and must be performed with caution to safely neutralize the excess reducing agent.
- Extraction: The resulting slurry is filtered, and the filtrate is extracted multiple times with ethyl acetate. The combined organic layers are washed with brine.
- Drying and Concentration: The organic phase is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.
- Purification: If necessary, the product can be purified by column chromatography on silica gel to afford the final compound with high purity.

Applications in Drug Development & Organic Synthesis

The true value of **tert-butyl (S)-(1-hydroxypent-4-en-2-yl)carbamate** lies in its application as a strategic intermediate. Its stereochemical purity makes it indispensable for producing enantiomerically pure APIs, where incorrect stereochemistry can lead to a dramatic loss of efficacy.[5]

Key Pharmaceutical Applications:

- **Antiviral Therapies:** The compound is a critical building block in the synthesis of Hepatitis C Virus (HCV) NS3/4A protease inhibitors. The vinyl group is particularly useful for ring-closing metathesis (RCM) reactions to create the macrocyclic structures common in this class of drugs. The defined (S)-stereocenter is essential for ensuring the correct geometry for binding to the enzyme's active site.[5]
- **Oncology:** It serves as an intermediate in the production of kinase inhibitors, such as those targeting Cyclin-Dependent Kinases 4 and 6 (CDK4/6), which are used in certain breast cancer therapies. The stereocenter introduced by this building block is crucial for maintaining high binding affinity and, consequently, tumor suppression efficacy.[5]
- **General Asymmetric Synthesis:** Beyond specific drug classes, it is a versatile precursor for a wide range of chiral molecules, including unnatural amino acids and complex alkaloids.



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Caption: Strategic incorporation of the building block into a complex API.

Conclusion

tert-butyl (S)-(1-hydroxypent-4-en-2-yl)carbamate is more than a simple chemical; it is an enabling tool for the efficient and stereocontrolled synthesis of high-value molecules. Its combination of a stable protecting group, multiple reactive handles, and, most importantly, a fixed stereocenter makes it a powerful asset for chemists in pharmaceutical and academic research. Understanding its properties, synthesis, and strategic applications allows researchers to leverage its full potential in the creation of next-generation therapeutics and complex molecular architectures.

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